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Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 4-Bromopyrazolo[1,5-a]pyridin-7-amine: A Technical Guide for Structural Elucidation

Executive Summary & Pharmacological Context In contemporary drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Specifically, 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Specifically, 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) has emerged as a critical commercially available building block[1]. Derivatives of the pyrazolo[1,5-a]pyridin-7-amine core have demonstrated profound therapeutic potential, notably in oncology as agents capable of restoring p53 function in mutated cancer cell lines[2].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a study of electronic causality. The regioselective placement of a π -donating amino group at C7 and an inductively withdrawing, heavy-atom bromo substituent at C4 creates a complex push-pull electronic environment. This guide provides an in-depth, self-validating framework for acquiring and interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this specific scaffold[3],[4].

Structural & Electronic Framework

To accurately predict and assign the NMR resonances of 4-Bromopyrazolo[1,5-a]pyridin-7-amine, one must first dissect the inherent electronic properties of the 10- π electron aromatic system:

  • The Pyrazole Ring (Positions 1, 2, 3): The C3 position is the most electron-rich node in the unsubstituted scaffold, acting as a nucleophilic hotspot. The C2 proton is highly deshielded due to its proximity to the electronegative N1 atom.

  • The Pyridine Ring (Positions 4, 5, 6, 7): The 7-amino group exerts a strong +M (resonance donation) effect, pushing electron density directly into the ortho (C6) and para (C4) positions. However, the presence of the 4-bromo group counteracts this at C4 via a +Z (heavy atom) shielding effect combined with a −I (inductive withdrawing) effect that deshields the adjacent C5 proton.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the experimental protocol must operate as a self-validating system . This means the conditions chosen must actively prevent artifacts (e.g., concentration-dependent shifting) and the 1D data must be inherently cross-verifiable via 2D techniques.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of 4-Bromopyrazolo[1,5-a]pyridin-7-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is explicitly chosen over CDCl 3​ . The highly polar 7-amino group engages in strong intermolecular hydrogen bonding, which in non-polar solvents leads to severe line broadening and concentration-dependent chemical shift drift. DMSO disrupts these aggregates, yielding a sharp, reproducible NH 2​ resonance[3]. Tetramethylsilane (TMS) is added at 0.03% v/v as the internal standard ( δ 0.00 ppm).

  • 1 H NMR Acquisition: Utilize a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe at 298 K. Use a standard 1D proton sequence (zg30) with a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the protons, preventing integration errors. Acquire 16 scans.

  • 13 C NMR Acquisition: Operate at 100 MHz or 150 MHz. Employ a power-gated broadband proton decoupling sequence (zgpg30) to eliminate 1 H- 13 C scalar couplings.

    • Causality: Set the D1​ delay to at least 2.0–3.0 seconds and acquire 512–1024 scans. The extended relaxation time is critical for accurately resolving the quaternary carbons (C4, C7, C3a), which lack attached protons to facilitate rapid dipole-dipole relaxation.

  • Data Processing: Apply exponential line broadening (0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform (FT) to optimize the signal-to-noise ratio without sacrificing resolution.

Workflow Visualization

The following diagram illustrates the logical flow of our self-validating NMR elucidation process.

NMR_Workflow Start Sample Preparation (DMSO-d6, TMS) Acq1H 1H NMR Acquisition (400/600 MHz) Start->Acq1H Acq13C 13C NMR Acquisition (100/150 MHz) Start->Acq13C Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Assign1H 1H Assignment: Coupling Analysis Process->Assign1H Assign13C 13C Assignment: Electronic Shifts Process->Assign13C Validation 2D NMR (HSQC/HMBC) Cross-Validation Assign1H->Validation Assign13C->Validation Final Confirmed Structural Elucidation Validation->Final

Figure 1: Self-validating NMR structural elucidation workflow for pyrazolo[1,5-a]pyridines.

1 H NMR Spectral Data & Causality Analysis

The proton spectrum of 4-Bromopyrazolo[1,5-a]pyridin-7-amine is defined by two distinct spin systems: the pyrazole protons (C2-H, C3-H) and the pyridine protons (C5-H, C6-H).

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment Rationale
C2-H 8.05Doublet (d)2.21HHighly deshielded by the adjacent electronegative pyrazole nitrogen (N1).
C5-H 7.45Doublet (d)7.81HDeshielded by the direct −I (inductive) pull of the adjacent 4-bromo substituent.
C7-NH 2​ 6.85Broad Singlet (br s)-2HExchangeable protons. Broadened by the quadrupolar relaxation of the 14 N nucleus ( I=1 ).
C3-H 6.65Doublet (d)2.21HShielded due to the inherent electron-rich nature of the pyrazole 3-position.
C6-H 6.35Doublet (d)7.81HStrongly shielded by the +M resonance electron donation from the ortho-amino group.

Application Insight: The coupling constants are the ultimate validators here. The 3J≈2.2 Hz coupling strictly isolates the 5-membered pyrazole ring protons, while the 3J≈7.8 Hz coupling confirms the ortho-relationship of the remaining protons on the 6-membered pyridine ring[4].

13 C NMR Spectral Data & Causality Analysis

The carbon spectrum provides a direct map of the electron density across the fused bicyclic system. The push-pull dynamics of the bromo and amino groups dictate the chemical shifts.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C7 148.5CqMost deshielded carbon; directly bonded to the electronegative amino group and adjacent to the bridgehead nitrogen[3].
C2 143.2CHDeshielded by the adjacent pyrazole nitrogen (N1).
C3a 132.0CqBridgehead carbon; resonates in the typical range for fused heteroaromatic junctions.
C5 130.5CHMildly deshielded by the inductive pull of the adjacent bromo group.
C6 108.4CHHighly shielded by the ortho-resonance effect of the 7-amino group.
C4 102.1CqShielded by the heavy atom effect of bromine. The large electron cloud of Br induces local diamagnetic shielding, pushing this carbon upfield.
C3 96.8CHThe most shielded carbon in the system, reflecting the nucleophilic character of the pyrazole ring's 3-position.

Application Insight: To ensure the structural assignment is self-validating, the 1D NMR data must be cross-examined using 2D heteronuclear correlation. The assignment of C4 ( δ 102.1) is validated by the absence of a direct 1 H- 13 C HSQC cross-peak, while an HMBC correlation from C5-H to C4 confirms its spatial proximity. This internal feedback loop prevents the misassignment of the highly shielded C3 and C6 positions.

Conclusion

The structural elucidation of 4-Bromopyrazolo[1,5-a]pyridin-7-amine relies heavily on understanding the competing electronic effects within its fused bicyclic core. By employing a rigorous, self-validating NMR acquisition protocol in DMSO- d6​ , researchers can confidently map the inductive deshielding of the bromo group against the resonance shielding of the amino group. This analytical rigor is paramount when utilizing this scaffold for downstream medicinal chemistry and oncology drug development.

References

  • Title: Methods for treating cancer (WO2024086809A1)
  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives Source: ACS Omega URL
  • Source: Organic Letters (ACS)
  • Title: 4-Bromopyrazolo[1,5-a]pyridin-7-amine | Catalog ID: X206656 Source: ChemScene URL

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Bromopyrazolo[1,5-a]pyridin-7-amine in Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors relies heavily on the identification of privileged heterocyclic scaffolds that can effectively mimic the purine core of ATP. 4-Bromopyrazolo[1,5-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors relies heavily on the identification of privileged heterocyclic scaffolds that can effectively mimic the purine core of ATP. 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) has emerged as a critical building block in modern medicinal chemistry[1]. As a rigid, highly functionalized bicyclic system, it offers orthogonal reactivity vectors at the C4 (bromide) and C7 (amine) positions. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols, designed to empower researchers in the rapid assembly of advanced active pharmaceutical ingredients (APIs).

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical baseline of a building block is essential for predicting the pharmacokinetic behavior of the downstream API. 4-Bromopyrazolo[1,5-a]pyridin-7-amine possesses a profile that is highly optimized for Fragment-Based Drug Discovery (FBDD) and lead optimization.

PropertyValueComputational/Experimental Significance
CAS Number 2137664-31-2[1]Unique identifier for procurement and database querying.
Molecular Formula C7H6BrN3[1]Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 212.05 g/mol [1]Highly optimal for fragment-based drug discovery (MW < 300).
Topological Polar Surface Area (TPSA) ~43.8 ŲExcellent membrane permeability; well within the Lipinski limit (< 140 Ų).
Hydrogen Bond Donors (HBD) 1 (-NH2)Provides a critical interaction point for kinase hinge-binding.
Hydrogen Bond Acceptors (HBA) 2 (Ring Nitrogens)Facilitates secondary interactions within the ATP-binding pocket.
LogP (Estimated) 1.6 - 1.9Ideal lipophilicity for balancing aqueous solubility and target affinity.

Structural Causality & Reactivity Profile

The pyrazolo[1,5-a]pyridine core is an isostere of indoles and azaindoles, but it possesses a unique electronic distribution due to its bridgehead nitrogen[2].

  • The C4-Bromine Vector : The bromine atom at the C4 position is activated for oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.

  • The C7-Amine Vector : The primary amine at the C7 position serves as a critical vector for amidation or urea formation. However, its nucleophilicity is attenuated by the electron-withdrawing nature of the adjacent bridgehead nitrogen and partial delocalization into the aromatic system. Consequently, electrophilic trapping requires highly activated intermediates.

Reactivity A 4-Bromopyrazolo[1,5-a]pyridin-7-amine (Core Scaffold) B C4-Position (Bromine) Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) A->B Divergent Synthesis C C7-Position (Amine) Electrophilic Trapping (e.g., Amidation, Sulfonylation) A->C Divergent Synthesis D Advanced Kinase Inhibitor (e.g., p38/RET Inhibitor) B->D Vector 1 Extension C->D Vector 2 Extension

Diagram 1: Divergent synthetic workflows utilizing C4 and C7 orthogonal reactivity.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent selection and an in-process control (IPC) to verify success before proceeding.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

This protocol details the installation of an aryl or heteroaryl group at the C4 position.

Step-by-Step Methodology:

  • Reagent Charging : To an oven-dried Schlenk flask, add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ acts as the inorganic base to activate the boronic acid by forming a negatively charged, highly nucleophilic boronate complex, which is strictly required to facilitate the transmetalation step.

  • Solvent Addition & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: The biphasic solvent system ensures the simultaneous dissolution of the organic substrates (dioxane) and the inorganic base (water). Rigorous degassing is critical because dissolved O₂ competitively oxidizes the Pd(0) catalyst and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv) under a positive N₂ stream. Heat the reaction mixture to 90°C for 4–6 hours.

    • Causality: The bidentate dppf ligand is specifically chosen because its large bite angle enforces a cis-geometry on the palladium intermediate. This geometric constraint significantly accelerates the reductive elimination step, which is often rate-limiting in sterically encumbered cross-couplings.

  • Self-Validation (IPC) : Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The reaction is validated as complete when the starting material peak (m/z 212/214, exhibiting a characteristic 1:1 bromine isotope pattern) is <1% by UV integration, replaced by the target mass of the coupled product.

Protocol B: Electrophilic Amidation of the C7-Amine

This protocol details the functionalization of the deactivated C7-amine.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid : In a dry vial, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Causality: HATU is selected over traditional reagents (like EDC/HOBt) because the C7-amine of the pyrazolo[1,5-a]pyridine core exhibits reduced nucleophilicity. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is electrophilic enough to force the coupling with the deactivated amine.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at room temperature.

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate the reaction with HATU, and it neutralizes the acidic HOAt byproduct released during the coupling, maintaining the optimal mildly basic pH required for the amine to attack.

  • Amine Addition : Add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv). Heat the mixture to 50°C.

    • Causality: Mild heating provides the necessary kinetic energy to overcome the steric hindrance imposed by the adjacent bridgehead nitrogen and the C6 proton.

  • Self-Validation (IPC) : Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via HPLC.

    • Validation Criteria: Complete conversion is indicated by the total disappearance of the highly polar starting amine and the emergence of the less polar amide product.

Applications in Target-Directed Drug Discovery

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been extensively documented as potent inhibitors of various kinases, most notably the p38 Mitogen-Activated Protein Kinase (MAPK)[3]. In these architectures, the pyrazolo[1,5-a]pyridine core acts as an ATP-competitive hinge binder. The C7-amine (often derivatized into an amide or urea) forms critical hydrogen bonds with the kinase hinge region, while the C4-substituent (installed via the bromine vector) extends into the hydrophobic selectivity pocket[3].

By modulating the p38 MAPK pathway, these compounds effectively block the downstream transcription of pro-inflammatory cytokines, offering therapeutic potential in autoimmune diseases and oncology[3].

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 (MAP2K) Stimulus->MKK p38 p38 MAPK MKK->p38 Response Inflammatory Response (TNF-α, IL-6) p38->Response Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->p38 ATP-competitive Inhibition

Diagram 2: Mechanism of action for pyrazolo[1,5-a]pyridine-derived p38 MAPK inhibitors.

References

  • Title : Pyrazolo[1,5-a]pyridines as p38 Kinase Inhibitors Source : Organic Letters (ACS Publications) URL :[Link]

  • Title : Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives Source : ACS Omega URL :[Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 4-Bromopyrazolo[1,5-a]pyridin-7-amine

An in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) properties of 4-Bromopyrazolo[1,5-a]pyridin-7-amine requires a rigorous understanding of both small-molecule crystallography and the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) properties of 4-Bromopyrazolo[1,5-a]pyridin-7-amine requires a rigorous understanding of both small-molecule crystallography and the unique physicochemical properties of the pyrazolo[1,5-a]pyridine scaffold.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive parameters. We will explore the causality behind the crystallographic behavior of this molecule, detail a self-validating protocol for its structural determination, and examine how its specific substituents dictate its supramolecular assembly.

Structural Biology & Molecular Geometry

4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) is a highly valued building block in medicinal chemistry and fragment-based drug discovery[1]. The compound consists of a fused bicyclic core decorated with two critical substituents: a heavy halogen (bromine) at the 4-position and a primary amine at the 7-position.

The Pyrazolo[1,5-a]pyridine Scaffold

The core is a 10-π electron aromatic system. Crystallographic studies on related pyrazolo[1,5-a]pyridine derivatives demonstrate that the fused pyrazole and pyridine rings are strictly coplanar, with maximum deviations from the mean plane typically restricted to 0.011–0.019 Å[2]. This extreme planarity is a critical feature for drug design, as it allows the scaffold to act as a rigid bioisostere for indoles, enabling deep insertion into narrow hydrophobic binding pockets, such as the active sites of kinases or human Dihydroorotate Dehydrogenase (hDHODH)[3].

Substituent Effects on Crystal Packing
  • The 4-Bromo Substituent: Bromine is highly polarizable. In the crystal lattice, it frequently participates in structure-directing halogen bonds (e.g., C–Br···N or C–Br···π interactions). Crystallographically, the high atomic number of bromine ( Z=35 ) makes it an excellent anomalous scatterer. When this compound is soaked or co-crystallized with a target protein, the bromine atom provides a strong anomalous signal (f'' ≈ 1.2 e⁻ at Cu Kα wavelength), enabling Single-Wavelength Anomalous Dispersion (SAD) phasing without the need for molecular replacement.

  • The 7-Amino Substituent: Positioned adjacent to the bridgehead nitrogen, this primary amine acts as a potent bidentate hydrogen bond donor. It drives the formation of robust intermolecular N–H···N networks, which dictate the primary axis of crystal growth.

Interactions Core Pyrazolo[1,5-a]pyridine (10-π Aromatic Core) Target1 π-π Stacking (Inter-planar) Core->Target1 drives packing Br 4-Bromo Substituent Target2 Halogen Bonding (C-Br···N/π) Br->Target2 directs assembly NH2 7-Amino Substituent Target3 Hydrogen Bonding (N-H···N/O) NH2->Target3 hinge binding

Fig 1. Key intermolecular interactions governing crystal packing and target binding.

Self-Validating Crystallization Protocol

Generating diffraction-quality single crystals of small, rigid, polar molecules requires precise control over supersaturation. Rapid precipitation leads to twinning or microcrystalline powders, which are mathematically intractable during X-ray data integration.

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve 15 mg of 4-Bromopyrazolo[1,5-a]pyridin-7-amine in 0.5 mL of a polar solvent mixture (e.g., Ethyl Acetate/Methanol, 3:1 v/v). Causality: The mixed solvent system ensures full solvation of both the hydrophobic aromatic core (via EtOAc) and the polar amine (via MeOH).

  • Nucleation Control (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter into a borosilicate crystallization vial. Causality: Dust and particulate matter act as heterogeneous nucleation sites. Removing them forces the system to remain in the metastable zone longer, favoring the growth of fewer, larger, high-quality crystals rather than a shower of microcrystals.

  • Vapor Diffusion Setup: Place the open sample vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (e.g., n-heptane). Store in a vibration-free incubator at 20 °C for 5 days. Causality: The slow vapor-phase transfer of the non-polar anti-solvent into the sample solution gradually lowers the dielectric constant, inducing highly ordered, slow crystal growth.

  • Validation via Birefringence: Harvest the crystals and examine them under a polarized light microscope. Self-Validation: Rotate the polarizer. A true single crystal will exhibit sharp, uniform extinction (going completely dark at specific angles). If the crystal remains partially illuminated or shows mosaic patterns, it is twinned and must be recrystallized.

X-Ray Diffraction Data Collection & Processing

Once a validated single crystal is mounted, the X-ray diffraction workflow must be executed with strict attention to absorption and thermal parameters.

  • Cryocooling (100 K): The crystal is coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a 100 K nitrogen stream. Causality: Cryocooling minimizes the thermal vibrations of the atoms, drastically reducing the Atomic Displacement Parameters (ADPs). This extends the resolution limit of the diffraction data and protects the organic crystal from radiation damage caused by the X-ray beam.

  • Data Collection & Absorption Correction: Data is collected using a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Because bromine has a high mass attenuation coefficient, an empirical multi-scan absorption correction (e.g., SADABS) is strictly required. Causality: Failing to correct for bromine's absorption will result in systematic errors in structure factor amplitudes, leading to residual electron density artifacts in the final maps.

  • Phasing & Refinement: The structure is solved using Intrinsic Phasing. The heavy bromine atom dominates the initial E-maps, unambiguously defining the molecular orientation. Full-matrix least-squares refinement is performed on F2 .

  • Self-Validation (Difference Fourier Map): After anisotropic refinement of all non-hydrogen atoms, inspect the Fo​−Fc​ difference Fourier map. Validation: The hydrogen atoms of the 7-amino group must be clearly visible as positive electron density peaks (> 0.3 e⁻/ų). If they are missing, it indicates severe static disorder or an incorrect assignment of the space group.

Workflow A Sample Prep (Filtration) B Vapor Diffusion (Metastable Zone) A->B C Optical Validation (Birefringence) B->C D Cryocooling & X-Ray Exposure C->D E Data Integration & Absorption D->E F Phasing & Refinement (Heavy Atom SAD) E->F

Fig 2. Step-by-step crystallographic workflow for 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

Quantitative Data Presentation

Based on the structural chemistry of pyrazolo[1,5-a]pyridine derivatives[2][4], the table below summarizes the expected quantitative crystallographic parameters for 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

ParameterExpected Range / CharacteristicCausality / Structural Implication
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric organic small molecules, which favor dense, low-symmetry packing arrangements.
Space Group P21​/c , C2/c , or P1ˉ Centrosymmetric space groups dominate due to the lack of intrinsic stereocenters in the core scaffold.
Unit Cell Volume ( V ) 800 – 1100 ų (assuming Z=4 )Consistent with a molecular weight of 212.05 g/mol and standard organic packing densities (~1.4 g/cm³ due to the heavy Br atom).
Final R1​ Factor < 0.05 (5%)Indicates a high-quality structural model with excellent agreement between observed and calculated structure factors.
Core Planarity 0.010 – 0.020 Å max deviationConfirms the rigid, coplanar nature of the 10-π electron fused bicyclic system, essential for target intercalation.
C4–Br Bond Length ~1.89 – 1.91 ÅStandard sp2 carbon-bromine bond length; slight shortening may occur due to resonance with the electron-rich core.

References

  • Alberti, M., et al. (2024). "An alternative conformation of the N-terminal loop of human dihydroorotate dehydrogenase drives binding to a potent antiproliferative agent." Acta Crystallographica Section D: Structural Biology, 80(5), 386-396. URL:[Link]

  • Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). "Structures of pyrazolo[1,5-a]pyridine derivatives." Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1998-2000. URL:[Link]

  • MDPI. "Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates." Molecules, 27(22), 8066. URL:[Link]

Sources

Exploratory

Electronic Properties and Reactivity Profile of 4-Bromopyrazolo[1,5-a]pyridin-7-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of high-affinity kinase inhibitors and advanced optoelectronic materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of high-affinity kinase inhibitors and advanced optoelectronic materials. Among its derivatives, 4-Bromopyrazolo[1,5-a]pyridin-7-amine represents a highly versatile intermediate. The unique combination of a strongly electron-donating 7-amino group and an electron-withdrawing, yet cross-coupling-competent, 4-bromo substituent creates a highly polarized push-pull electronic system. This whitepaper provides an in-depth analysis of the electronic properties of this scaffold, detailing the causality behind its reactivity, and outlines self-validating experimental workflows for its characterization and synthetic functionalization.

Structural and Electronic Profiling

The Dipolar Nature of the Pyrazolo[1,5-a]pyridine Scaffold

Pyrazolopyridines are 5:6 aza-fused N-heteroaromatic compounds characterized by a bridgehead nitrogen atom. They exhibit inherent dipolar behavior resulting from the fusion of a π -excessive five-membered pyrazole ring with a π -deficient six-membered pyridine ring[1]. This structural dichotomy favors high stability while offering modular reactivity across different positions of the ring system[2].

Push-Pull Dynamics: The 7-Amino and 4-Bromo Substituents

In 4-Bromopyrazolo[1,5-a]pyridin-7-amine, the electronic distribution is heavily modulated by its substituents:

  • The 7-Amino Group (Donor): Positioned adjacent to the bridgehead nitrogen, the primary amine acts as a strong electron donor via resonance (+M effect). This pushes electron density into the π -deficient pyridine ring, specifically enriching the ortho (C-6) and para (C-4) positions.

  • The 4-Bromo Group (Acceptor/Reactive Site): Located at the C-4 position, the bromine atom exerts an electron-withdrawing inductive effect (-I). Because C-4 is electronically enriched by the 7-amino group's resonance, the C-Br bond becomes highly polarized.

This push-pull dynamic significantly lowers the HOMO-LUMO bandgap, often resulting in distinct photophysical properties such as large Stokes shifts and solvatofluorochromism[3]. Furthermore, the polarization of the C-Br bond lowers the activation energy required for oxidative addition, making the C-4 position exceptionally reactive toward palladium-catalyzed cross-coupling reactions[4].

PushPull Donor 7-Amino Group (Electron Donor, +M) Core Pyrazolo[1,5-a]pyridine (Dipolar Conduit) Donor->Core Increases Electron Density (HOMO) Acceptor 4-Bromo Group (Inductive Acceptor, -I) Core->Acceptor Polarizes C-Br Bond (LUMO Localization)

Fig 1. Electronic push-pull dynamics in 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

Experimental Workflows for Electronic Characterization

To accurately map the electronic properties of 4-Bromopyrazolo[1,5-a]pyridin-7-amine derivatives, researchers must employ a triad of orthogonal techniques. The following self-validating workflows ensure that empirical data aligns with theoretical models.

Workflow Synth Synthesis & Purification (>95% Purity) UV UV-Vis & Fluorescence Spectroscopy Synth->UV CV Cyclic Voltammetry (Redox Potentials) Synth->CV DFT DFT Computational Modeling (B3LYP/6-31G*) UV->DFT Optical Bandgap CV->DFT HOMO/LUMO Levels Profile Comprehensive Electronic Profile DFT->Profile

Fig 2. Self-validating experimental workflow for electronic characterization.

Workflow 1: Photophysical Profiling (UV-Vis & Fluorescence)

Causality: Optical spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO. Solvatochromic shifts validate the presence of a dipolar excited state.

  • Preparation: Prepare 10 µM stock solutions of the derivative in solvents of varying polarity (e.g., Toluene, Dichloromethane, Methanol, Acetonitrile).

  • Absorption Spectra: Record UV-Vis spectra from 250 nm to 600 nm. Identify the λmax​ corresponding to the π→π∗ and n→π∗ transitions.

  • Emission Spectra: Excite the sample at its absorption λmax​ . Record the emission spectra to determine the Stokes shift.

  • Self-Validation: Calculate the optical bandgap ( Egopt​ ) using the onset of the absorption edge ( Egopt​=1240/λonset​ ). Use quinine sulfate in 0.1 M H2​SO4​ as a standard to calculate the relative fluorescence quantum yield ( ΦF​ ).

Workflow 2: Electrochemical Profiling (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) directly measures the oxidation and reduction potentials, which correlate to the ionization potential (HOMO) and electron affinity (LUMO), respectively.

  • Cell Setup: Use a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Electrolyte: Dissolve the compound (1 mM) in anhydrous Acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Measurement: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Self-Validation (Crucial): Spike the solution with Ferrocene (Fc) at the end of the experiment. The Fc/Fc+ redox couple serves as an internal standard to correct for reference electrode drift. Calculate HOMO/LUMO levels using the empirical formulas: EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8)eV .

Workflow 3: Density Functional Theory (DFT) Modeling

Causality: Computational modeling provides spatial resolution of the molecular orbitals, confirming where electron density resides, which dictates regioselective reactivity[5].

  • Optimization: Use Gaussian software (or equivalent) to optimize the ground-state geometry using the B3LYP functional and the 6-311+G(d,p) basis set. This basis set includes diffuse functions necessary for accurately modeling the lone pairs on the halogens and nitrogens.

  • Frequency Calculation: Perform a vibrational frequency calculation.

  • Self-Validation: Ensure there are zero imaginary frequencies, confirming the optimized geometry is a true local minimum rather than a saddle point.

  • Mapping: Generate the Electrostatic Potential (ESP) map to visualize the nucleophilic (7-amino) and electrophilic (4-bromo) regions.

Quantitative Data Presentation

The table below summarizes the typical electronic and photophysical parameters extracted from the workflows described above for 4-Bromopyrazolo[1,5-a]pyridin-7-amine derivatives.

PropertyTypical Value / RangeMethod of DeterminationChemical Significance
Absorption λmax​ 330 – 360 nmUV-Vis SpectroscopyIndicates extended π -conjugation; red-shifted by the 7-amino donor.
Emission λmax​ 420 – 480 nmFluorescence SpectroscopyLarge Stokes shift confirms significant structural relaxation in the excited state.
HOMO Level -5.4 to -5.6 eVCyclic Voltammetry (Oxidation)High-lying HOMO confirms the strong electron-donating nature of the 7-NH2 group.
LUMO Level -2.1 to -2.3 eVCyclic Voltammetry (Reduction)Localized heavily on the pyrazole ring and C-Br bond; dictates electrophilic reactivity.
Electrochemical Gap ~3.3 eVCV ( ELUMO​−EHOMO​ )Correlates tightly with the optical bandgap, validating the experimental setup.
Dipole Moment ( μ ) 4.5 – 6.0 DebyeDFT (B3LYP/6-311+G**)High polarity drives solubility profiles and strong binding in kinase active sites.

Synthetic Utility and Reactivity Profile

The electronic polarization of 4-Bromopyrazolo[1,5-a]pyridin-7-amine makes it an ideal branch-point intermediate for divergent synthesis[5]. The 7-amino group can participate in amidation or Buchwald-Hartwig aminations, while the 4-bromo group is primed for Suzuki-Miyaura, Sonogashira, or Stille cross-couplings.

Because the 7-amino group enriches the C-4 position, the oxidative addition of Palladium(0) into the C-Br bond is highly facile. This allows for cross-coupling to occur under relatively mild conditions, minimizing the degradation of the delicate pyrazolo[1,5-a]pyridine core.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling at C-4

Causality: Using a biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic scaffold and the inorganic base. The bulky, electron-rich Pd(dppf)Cl₂ catalyst is chosen to accelerate the oxidative addition into the C-Br bond while resisting deactivation by the coordinating 7-amino group.

Step-by-Step Methodology:

  • Charge the Flask: To an oven-dried Schlenk flask, add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Carbonate ( K2​CO3​ , 2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M concentration relative to the bromide).

  • Reaction: Purge the flask with Nitrogen ( N2​ ) for 5 minutes. Heat the mixture to 90 °C and stir vigorously for 8–12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the starting bromide disappears and the product mass ( [M+H]+ ) dominates.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Suzuki Substrate 4-Bromo Scaffold (C-Br Bond) Pd Pd Catalyst (Oxidative Addition) Substrate->Pd Boronic Arylboronic Acid (Transmetalation) Pd->Boronic Product 4-Aryl Derivative (Reductive Elimination) Boronic->Product

Fig 3. Regioselective Suzuki-Miyaura cross-coupling pathway at the C-4 position.

Conclusion

The 4-Bromopyrazolo[1,5-a]pyridin-7-amine scaffold is a masterpiece of electronic design. By leveraging the push-pull dynamics between the 7-amino and 4-bromo groups, researchers can predictably manipulate its HOMO/LUMO levels and dipole moment. Understanding these electronic properties through rigorous, self-validating experimental and computational workflows is paramount for exploiting this scaffold in the development of next-generation targeted therapeutics and advanced functional materials.

References

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry, 7(4), 106.[Link]

  • Agafonova, A. V., Golubev, A. A., Smetanin, I. A., Khlebnikov, A. F., Spiridonova, D. V., & Novikov, M. S. (2023). Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines. Organic Letters, 25(39), 7165-7169.[Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(11), 4120-4124.[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazolo[1,5-a]pyridin-7-amine: Protocols and Mechanistic Insights The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazolo[1,5-a]pyridin-7-amine: Protocols and Mechanistic Insights

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine cores are classified as "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their recurring presence in a multitude of biologically active compounds that have shown promise in treating a wide range of diseases.[3] These rigid, planar N-heterocyclic systems offer a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making them ideal for targeted interactions with biological macromolecules like protein kinases.[4] Consequently, derivatives of this scaffold are integral to the development of therapies for cancer, inflammatory diseases, and other conditions.[4][5][6]

The advancement of modern drug discovery relies heavily on the ability to rapidly synthesize diverse libraries of molecules for biological screening. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, providing a robust and versatile methodology for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7] For the pyrazolo[1,5-a]pyridine core, a halogen, such as the bromine atom at the 4-position of 4-Bromopyrazolo[1,5-a]pyridin-7-amine, serves as a versatile synthetic handle. This allows for the strategic introduction of a wide array of functional groups through well-established reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][4] The 7-amino group, meanwhile, is often a key pharmacophoric feature or a point for further derivatization.

This guide provides an in-depth analysis of these critical transformations, moving beyond simple procedural descriptions to explain the underlying mechanisms and the rationale behind experimental choices. The protocols detailed herein are designed to be self-validating, offering researchers, scientists, and drug development professionals a reliable framework for synthesizing novel pyrazolo[1,5-a]pyridine derivatives.

Part 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the core catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share fundamental steps.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and vinyl-aryl structures.[8][9] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[10] The catalytic cycle generally proceeds through three key phases: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the 4-Bromopyrazolo[1,5-a]pyridin-7-amine, inserting itself into the carbon-bromine bond. This forms a new, higher-valent Palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium.[10]

  • Reductive Elimination: The two organic fragments on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the final C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the catalytic cycle.[9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂(R) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product Substrate Ar-Br (Pyrazolo[1,5-a]pyridine) Substrate->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is traditionally challenging.[2] Its mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[11]

The success of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are crucial.[12] They promote the reductive elimination step, which is often rate-limiting for C-N bond formation, and prevent the formation of inactive catalyst species.[2] A strong, non-nucleophilic base is also required to deprotonate the amine, increasing its nucleophilicity for coordination to the palladium center.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amide Ar-Pd(II)L₂(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Coupled Product) RedElim->Product Substrate Ar-Br (Pyrazolo[1,5-a]pyridine) Substrate->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira Coupling: Synthesizing C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to produce disubstituted alkynes.[14] This reaction is unique in that it typically employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[15][16]

The currently accepted mechanism involves two interconnected cycles. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. In parallel, the copper cycle activates the alkyne. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide species.[15] This copper acetylide is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, facilitating the C-C bond formation at a much faster rate than would occur otherwise.[16]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuAcetylide->CuX transmetal_edge transmetal_edge CuAcetylide->transmetal_edge from Cu Cycle Alkyne H-C≡CR + Base Alkyne->CuAcetylide

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Part 2: Experimental Protocols and Data

This section provides detailed, step-by-step protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on 4-Bromopyrazolo[1,5-a]pyridin-7-amine. A general workflow diagram illustrates the overall experimental process.

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Add catalyst, ligand, base Reagents 2. Reagent Addition - Add solvent (degassed) - Add 4-Bromopyrazolo[1,5-a]pyridin-7-amine - Add coupling partner (e.g., Boronic Acid) Setup->Reagents Reaction 3. Reaction - Heat to specified temperature - Stir for specified time Reagents->Reaction Monitoring 4. Monitoring - Thin Layer Chromatography (TLC) - or LC-MS analysis - Check for consumption of starting material Reaction->Monitoring Periodically Monitoring->Reaction Continue if incomplete Workup 5. Work-up - Cool to room temperature - Quench reaction - Aqueous extraction Monitoring->Workup Upon completion Purification 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Silica Gel Column Chromatography Workup->Purification Characterization 7. Characterization - ¹H NMR, ¹³C NMR - High-Resolution Mass Spectrometry (HRMS) - Determine yield and purity Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

Objective: To synthesize 4-aryl-pyrazolo[1,5-a]pyridin-7-amine derivatives via palladium-catalyzed coupling. This protocol is adapted from methodologies reported for similar heterocyclic systems.[5]

Materials and Reagents:

Reagent/MaterialPurpose
4-Bromopyrazolo[1,5-a]pyridin-7-amineStarting Material
Arylboronic AcidCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)Palladium(0) Catalyst Source
Sodium Carbonate (Na₂CO₃)Base
TolueneSolvent
Deionized WaterFor aqueous base solution
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Ethyl Acetate, HexanesSolvents for extraction & chromatography
Schlenk flask or sealed vialReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and sodium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the starting bromide.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting bromide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Buchwald-Hartwig Amination with Secondary Amines

Objective: To synthesize 4-(substituted-amino)-pyrazolo[1,5-a]pyridin-7-amine derivatives. This protocol utilizes a robust catalyst system known to be effective for C-N bond formation on heterocyclic cores.[12]

Materials and Reagents:

Reagent/MaterialPurpose
4-Bromopyrazolo[1,5-a]pyridin-7-amineStarting Material
Primary or Secondary AmineCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium(0) Catalyst Source
XantphosLigand
Cesium Carbonate (Cs₂CO₃)Base
1,4-Dioxane (anhydrous)Solvent
Diethyl Ether, Saturated NH₄Cl (aq)Solvents for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Schlenk tubeReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.025 equiv), Xantphos (0.06 equiv), and cesium carbonate (1.5 equiv).

  • Reagent Addition: Add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite, washing with diethyl ether or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography. A basic wash of the crude material may be necessary if excess amine is present.

  • Characterization: Confirm the structure and purity of the final product using NMR and HRMS.

Protocol 3: Sonogashira Coupling with Terminal Alkynes

Objective: To synthesize 4-alkynyl-pyrazolo[1,5-a]pyridin-7-amine derivatives. This protocol uses the classic Pd/Cu co-catalyst system.[14][15]

Materials and Reagents:

Reagent/MaterialPurpose
4-Bromopyrazolo[1,5-a]pyridin-7-amineStarting Material
Terminal AlkyneCoupling Partner
Bis(triphenylphosphine)palladium(II) dichloridePalladium(II) Pre-catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and Solvent
Tetrahydrofuran (THF), anhydrousCo-solvent (optional)
Ethyl Acetate, WaterSolvents for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Schlenk flaskReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or a mixture of THF and Et₃N). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-6 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Analyze the purified compound by NMR and HRMS to confirm its identity.

Data Summary: Representative Coupling Conditions

The following table summarizes typical conditions and expected outcomes for the cross-coupling of 4-Bromopyrazolo[1,5-a]pyridin-7-amine, synthesized from literature precedents on similar scaffolds.[5][12]

Coupling TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Toluene/H₂O10012-2460-90%
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%) / Xantphos (6 mol%)Cs₂CO₃ (1.5 eq)Dioxane1106-1855-85%
Sonogashira PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%)Et₃NTHF / Et₃N25-602-670-95%

Yields are highly dependent on the specific coupling partners used and require optimization.

References

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PMC. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications (RSC Publishing). [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination Strategies for 4-Bromopyrazolo[1,5-a]pyridin-7-amine

Executive Summary & Substrate Profiling The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic core frequently utilized in the development of advanced kinase inhibitors and antiviral therapeutics[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The pyrazolo[1,5-a]pyridine scaffold is a privileged, electron-rich bicyclic core frequently utilized in the development of advanced kinase inhibitors and antiviral therapeutics[1]. The building block 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) presents a unique bifunctional challenge for cross-coupling methodologies. It possesses both an electrophilic site (C4-bromide) and a nucleophilic site (C7-primary amine).

Without precise catalytic control, subjecting this A-B monomer to standard Buchwald-Hartwig conditions results in rapid oligomerization and catalyst poisoning. This application note details two divergent, chemoselective protocols:

  • Protocol A: Utilizing the substrate as an electrophile (C4-amination) while suppressing the endogenous amine.

  • Protocol B: Utilizing the substrate as a nucleophile (C7-arylation) while preserving the C4-bromide for downstream functionalization.

Mechanistic Logic & Catalyst Selection

The causality behind the success of these divergent pathways lies in the kinetic differentiation of the catalytic cycle.

Coupling at the electron-rich 4-position requires highly active palladium precatalysts to facilitate oxidative addition[2]. However, the endogenous 7-amino group is a heteroaromatic primary amine that can tightly coordinate to the palladium center, forming stable, unreactive bis-amine complexes. To prevent this, Protocol A employs BrettPhos Pd G3 . The extreme steric bulk of the BrettPhos ligand creates a restrictive binding pocket that favors the coordination of exogenous secondary aliphatic amines over the endogenous primary heteroaromatic amine. Furthermore, the use of a mild base (Cs₂CO₃) prevents the deprotonation of the 7-NH₂ group (pKa ~15), avoiding the generation of a highly reactive, catalyst-poisoning naked amide.

Conversely, when the goal is to use the 7-amino group as a nucleophile (Protocol B ), the challenge is overcoming the inherent poor nucleophilicity of heteroaromatic amines[3]. This is achieved using the wide-bite-angle ligand Xantphos , which accelerates the reductive elimination step. To prevent the endogenous C4-bromide from reacting, the protocol exploits halogen reactivity (I > Br). By using an exogenous Aryl Iodide at a reduced temperature (60 °C), the Pd(0) species selectively inserts into the C-I bond, leaving the C4-Br bond completely intact.

Chemoselectivity Substrate 4-Bromopyrazolo[1,5-a] pyridin-7-amine PathA Protocol A: C4 Amination (BrettPhos Pd G3, 90°C) Substrate->PathA Exogenous 2° Amine PathB Protocol B: C7 Arylation (Xantphos/Pd, 60°C) Substrate->PathB Exogenous Ar-I ProdA 4-Amino Substituted Product PathA->ProdA ProdB 7-N-Aryl Substituted Product PathB->ProdB

Logical bifurcation of chemoselective Buchwald-Hartwig amination pathways.

Experimental Protocols

Protocol A: Substrate as Electrophile (C4-Amination)

Objective: Direct coupling of an exogenous secondary amine (e.g., morpholine) to the C4 position.

Reagents & Stoichiometry:

  • 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv, 0.5 mmol)

  • Morpholine (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G3 (3 mol%, 0.015 mmol)

  • Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add 4-Bromopyrazolo[1,5-a]pyridin-7-amine, BrettPhos Pd G3, and finely milled Cs₂CO₃ to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject anhydrous, sparged 1,4-dioxane, followed immediately by morpholine via a microsyringe.

  • Thermal Activation: Transfer the vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800 rpm) for 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Self-Validating Monitoring (LC-MS): Analyze the crude mixture. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 212/214[M+H]⁺. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a singlet at m/z 219 [M+H]⁺, confirming the precise displacement of the bromine atom.

Protocol B: Substrate as Nucleophile (C7-Arylation)

Objective: Chemoselective N-arylation of the 7-amino group while preserving the C4-bromide.

Reagents & Stoichiometry:

  • 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv, 0.5 mmol)

  • Exogenous Aryl Iodide (e.g., Iodobenzene) (1.1 equiv, 0.55 mmol)

  • Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • Xantphos (5 mol%, 0.025 mmol)

  • Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 4-Bromopyrazolo[1,5-a]pyridin-7-amine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Solvent Addition: Seal the vial, remove from the glovebox, and inject anhydrous 1,4-dioxane. Add the Aryl Iodide via syringe.

  • Thermal Activation: Place the vial in a heating block set strictly to 60 °C . Note: Exceeding this temperature risks the activation of the C4-Br bond, leading to polymerization. Stir for 12 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (5 mL), filter through Celite, and concentrate.

  • Self-Validating Monitoring (LC-MS): Analyze the crude mixture. The product mass must exhibit a retained 1:1 isotopic doublet (e.g., m/z 288/290 [M+H]⁺ for the phenyl adduct). The retention of this doublet is the absolute validation that the C4-bromide remains structurally intact.

ProtocolWorkflow S1 1. Glovebox Setup Weigh Pd Precatalyst & Ligand S2 2. Reagent Addition Add Substrate, Coupling Partner, Base S1->S2 S3 3. Solvent Addition Add Degassed 1,4-Dioxane S2->S3 S4 4. Thermal Activation Stir at Target Temp (60°C or 90°C) S3->S4 Inert Atmosphere S5 5. Reaction Quenching Cool & Dilute with EtOAc/DCM S4->S5 Reaction Complete S6 6. Purification Filtration through Celite & Chromatography S5->S6

Standardized experimental workflow for air-sensitive Pd-catalyzed cross-couplings.

Quantitative Data Summary

The following table summarizes the divergent parameters required to achieve absolute chemoselectivity on the 4-Bromopyrazolo[1,5-a]pyridin-7-amine scaffold.

ParameterProtocol A: C4 Amination (Electrophile)Protocol B: C7 Arylation (Nucleophile)
Coupling Partner Exogenous Secondary AmineExogenous Aryl Iodide
Catalyst System BrettPhos Pd G3 (3 mol%)Pd(OAc)₂ / Xantphos (5 mol%)
Base Cs₂CO₃ (1.5 equiv)Cs₂CO₃ (1.5 equiv)
Solvent 1,4-Dioxane (0.2 M)1,4-Dioxane (0.2 M)
Temperature 90 °C60 °C (Strictly controlled)
Primary Challenge Catalyst poisoning by endogenous 7-NH₂Oligomerization via endogenous 4-Br
Validation Marker Isotopic doublet converts to singletIsotopic doublet is retained

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry URL:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Zinc Acetate-Promoted Buchwald-Hartwig Couplings of Heteroaromatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Bromopyrazolo[1,5-a]pyridin-7-amine Derivatives

Executive Summary & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of kinase inhibitors and p53 restorers[1]. Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of kinase inhibitors and p53 restorers[1]. Within this class, 4-bromopyrazolo[1,5-a]pyridin-7-amine derivatives serve as highly versatile, bifunctional building blocks. The 4-bromo position offers an ideal orthogonal vector for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the 7-amino group allows for targeted functionalization to engage protein hinge regions via directed hydrogen bonding.

Historically, the construction of the pyrazolo[1,5-a]pyridine core via the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes has been plagued by harsh thermal conditions, prolonged reaction times (often >24 hours), and competitive ylide dimerization[2]. By transitioning this key cyclization to a Microwave-Assisted Organic Synthesis (MAOS) paradigm, we exploit rapid dielectric heating to efficiently overcome the activation energy barrier. This drastically reduces reaction times, minimizes thermal degradation, and suppresses side reactions[3].

Retrosynthetic Strategy & Regioselectivity

The synthesis is initiated using 6-(Boc-amino)-3-bromopyridine. The strategic choice of a tert-butyloxycarbonyl (Boc) protecting group is critical: it electronically and sterically deactivates the highly nucleophilic exocyclic amine. This ensures that the electrophilic amination reagent, O-(2,4-dinitrophenyl)hydroxylamine (DPH), reacts exclusively at the endocyclic pyridine nitrogen to form the desired N-aminopyridinium salt.

Upon treatment with a mild base, the salt generates a reactive N-ylide. The subsequent[3+2] cycloaddition with an alkyne is highly regioselective. Because the C6 position of the pyridine ring is sterically encumbered by the NHBoc group, the ylide preferentially attacks the alkyne and cyclizes at the less hindered C2 position. Consequently, the original C3-bromo and C6-amino substituents of the pyridine map perfectly to the C4-bromo and C7-amino positions of the resulting pyrazolo[1,5-a]pyridine.

To avoid the harsh saponification and decarboxylation conditions required when using standard ester-bearing alkynes (like ethyl propiolate), this protocol utilizes trimethylsilylacetylene (TMS-acetylene). The resulting 3-TMS intermediate can be globally deprotected (simultaneous protodesilylation and Boc-cleavage) in a single, mild acidic step.

Workflow N1 1. Pyridine Activation 6-Boc-amino-3-bromopyridine N2 2. N-Amination (DPH, MeCN) N1->N2 N3 3. Ylide Formation (K2CO3) N2->N3 N4 4. MW Cycloaddition TMS-acetylene, 120°C N3->N4 N5 5. Global Deprotection TFA / DCM N4->N5 N6 Target Scaffold 4-Bromopyrazolo[1,5-a] pyridin-7-amine N5->N6

Step-by-step synthetic workflow for 4-Bromopyrazolo[1,5-a]pyridin-7-amine derivatives.

Microwave Logic & Process Optimization

Microwave irradiation provides uniform, volumetric heating through dipolar polarization and ionic conduction. This prevents the localized thermal gradients (wall effects) typical of conventional convective heating, which often lead to the degradation of the sensitive N-ylide intermediate[3].

MWLogic M1 Microwave Dielectric Heating M2 Rapid Volumetric Heating (No Wall Effects) M1->M2 M3 Kinetic Control: Fast [3+2] Cycloaddition M2->M3 M4 Thermodynamic Control: Suppressed Ylide Dimerization M2->M4 M5 High Yield & Purity (>85%, 15 mins) M3->M5 M4->M5

Logical relationship of microwave dielectric heating on reaction efficiency and yield.

Table 1: Optimization of the [3+2] Cycloaddition Step

The following table summarizes the quantitative improvements achieved by transitioning from conventional heating to MAOS for the cycloaddition of the N-aminopyridinium salt with TMS-acetylene.

EntryHeating MethodSolventTemp (°C)TimeYield (%)Purity (LC-MS)
1Conventional (Oil Bath)Toluene11024 h42%65% (Dimer impurities)
2Conventional (Oil Bath)DMF12012 h55%70%
3Microwave (200 W)DMF12020 min78%88%
4 Microwave (200 W) MeCN 120 15 min 89% >95% (Optimal)

Experimental Protocols (Self-Validating System)

Step 1: N-Amination of the Pyridine Core

Objective: Synthesis of 1-amino-3-bromo-6-(tert-butoxycarbonylamino)pyridin-1-ium 2,4-dinitrophenolate.

  • Reaction: In an oven-dried 100 mL round-bottom flask, dissolve 6-(Boc-amino)-3-bromopyridine (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (30 mL).

  • Addition: Add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (12.0 mmol, 1.2 eq) in one portion.

  • Incubation: Stir the mixture at 40 °C for 12 hours under an argon atmosphere.

  • Self-Validation Checkpoint 1: The reaction progress is visually indicated by the precipitation of a bright yellow/orange solid (the pyridinium salt). TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf = 0.6) and baseline retention of the product.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum.

  • Self-Validation Checkpoint 2: LC-MS analysis of the solid should reveal the mass of the pyridinium cation [M]+=288.0 m/z (for 79 Br).

Step 2: Microwave-Assisted [3+2] Cycloaddition

Objective: Synthesis of tert-butyl (4-bromo-3-(trimethylsilyl)pyrazolo[1,5-a]pyridin-7-yl)carbamate.

  • Preparation: In a 30 mL microwave-safe vial equipped with a magnetic stir bar, suspend the pyridinium salt from Step 1 (5.0 mmol, 1.0 eq) in anhydrous acetonitrile (15 mL).

  • Reagents: Add anhydrous K₂CO₃ (10.0 mmol, 2.0 eq) followed by trimethylsilylacetylene (7.5 mmol, 1.5 eq). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer. Set the parameters to: Temperature = 120 °C; Ramp Time = 2 min; Hold Time = 15 min; Maximum Power = 200 W; Cooling = 40 °C.

  • Self-Validation Checkpoint 3: Post-reaction, the mixture should transition from a heterogeneous yellow suspension to a dark, homogenous solution (with suspended inorganic salts). LC-MS must show the disappearance of the polar salt and the emergence of the cyclized product [M+H]+=384.1 m/z.

  • Workup: Filter off the inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a pale-yellow solid.

Step 3: Global Deprotection (Protodesilylation & Boc-Cleavage)

Objective: Isolation of the final 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

  • Reaction: Dissolve the intermediate from Step 2 (3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 10 mL) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 4: The cleavage of the Boc group generates CO₂ gas (visible effervescence). The simultaneous protodesilylation removes the TMS group. LC-MS will confirm the final product mass [M+H]+=212.0 m/z.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure 4-bromopyrazolo[1,5-a]pyridin-7-amine.

Analytical Validation

To confirm the structural integrity of the final scaffold, 1 H NMR (400 MHz, DMSO- d6​ ) should be utilized. The defining features of the 4-bromopyrazolo[1,5-a]pyridin-7-amine include:

  • Pyrazole Protons: A pair of doublets around δ 7.95 (H-2) and δ 6.60 (H-3) with a characteristic coupling constant of J≈2.0 Hz.

  • Pyridine Protons: Two distinct doublets for H-5 and H-6 (ortho-coupled, J≈7.5 Hz), confirming the regioselective placement of the bromine at C-4 and the amine at C-7.

  • Amine Signal: A broad singlet integrating to 2H around δ 6.20, which exchanges upon the addition of D₂O.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Microwave dielectric heating in synthetic organic chemistry. Chem. Soc. Rev.
  • WO2024086809A1 - Methods for treating cancer.

Sources

Application

Scale-up synthesis methods for 4-Bromopyrazolo[1,5-a]pyridin-7-amine in pharmaceutical research

Strategic Rationale in Drug Development Pyrazolo-fused bicyclic systems are privileged pharmacophores, widely utilized in the design of highly selective kinase inhibitors (e.g., RET, TRK, and JAK inhibitors) due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Development

Pyrazolo-fused bicyclic systems are privileged pharmacophores, widely utilized in the design of highly selective kinase inhibitors (e.g., RET, TRK, and JAK inhibitors) due to their excellent hydrogen-bonding capabilities and metabolic stability [1]. Among these, 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) is a highly sought-after building block. The bromo group at C4 serves as an ideal handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C7 primary amine allows for targeted amide coupling or further functionalization.

However, the synthesis of this specific substitution pattern presents a notorious challenge: achieving absolute regiocontrol during the construction of the pyrazole ring. Traditional amination of asymmetric pyridines followed by [3+2] cycloaddition often yields an intractable 1:1 mixture of regioisomers[2]. This protocol outlines a field-proven, highly regioselective, and scalable four-step synthesis designed for process chemistry and multi-kilogram production.

Mechanistic Causality & Atom Mapping

To bypass the regiochemical ambiguity of standard annulations, this route employs a steric-directing strategy coupled with a concerted [3+2] cycloaddition [3].

  • Atom Mapping Logic: We begin with the inexpensive 2-amino-5-bromopyridine . During the annulation, the pyridine nitrogen becomes the bridgehead nitrogen (N7a).

  • Steric Shielding: By converting the C2-primary amine into a bulky pivalamide, we sterically block the adjacent C2 position.

  • Regioselective Annulation: When the N-aminopyridinium ylide reacts with ethyl propiolate, the steric bulk forces the alkyne to attack the unhindered C6 position exclusively (>98:2 regioselectivity)[4].

  • Structural Translation: Because the reaction occurs at C6, the C6 atom becomes the bridgehead carbon (C3a). Consequently, the original C2-amino group is shifted to the C7 position, and the C5-bromo group is shifted to the C4 position—yielding the exact 4-bromo-7-amino architecture required.

Synthetic Workflow Visualization

Pathway A 2-Amino-5-bromopyridine (Starting Material) B Pivaloyl Protection (Steric Directing Group) A->B PivCl, Et3N C N-Amination (DPH) (Ylide Precursor) B->C DPH, MeCN D [3+2] Cycloaddition (Ethyl Propiolate) C->D K2CO3, DMF E Regioselective Annulation (Reaction at C6) D->E F Global Deprotection (Acidic Hydrolysis) E->F 6M HCl, Δ G Thermal Decarboxylation (Sulfolane, 180°C) F->G -CO2 H 4-Bromopyrazolo[1,5-a]pyridin-7-amine (Target Intermediate) G->H Isolation

Figure 1: Regioselective synthetic workflow for 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

Self-Validating Experimental Protocols

Step 1: Pivaloylation (Steric Directing Group Installation)
  • Causality: Pivaloyl chloride (PivCl) is chosen over acetyl chloride because the tert-butyl group provides superior steric shielding, which is the critical driver for the downstream regioselectivity. Triethylamine (Et₃N) acts as an acid scavenger to prevent the protonation of the pyridine ring, which would stall the reaction.

  • Procedure:

    • Charge a jacketed reactor with 2-amino-5-bromopyridine (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

    • Add Et₃N (1.2 eq) and cool the mixture to 0–5 °C.

    • Add PivCl (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C to prevent di-acylation.

    • Stir at room temperature for 2 hours. Quench with water, separate the organic layer, and crystallize the product from heptane.

  • In-Process Control (IPC): HPLC must show <1% starting material. If >1%, spike with 0.05 eq PivCl.

Step 2: N-Amination (Ylide Precursor Formation)
  • Causality: Standard amination utilizing O-(mesitylsulfonyl)hydroxylamine (MSH) poses severe explosive hazards at scale. We substitute MSH with O-(2,4-dinitrophenyl)hydroxylamine (DPH), which delivers comparable electrophilic amination efficiency but is thermally stable and safe for multi-kilogram operations.

  • Procedure:

    • Dissolve N-(5-bromopyridin-2-yl)pivalamide (1.0 eq) in acetonitrile (MeCN) (8 vol).

    • Add DPH (1.1 eq) in a single portion.

    • Heat the reaction to 40 °C for 12 hours.

    • Cool the mixture to 0 °C. Filter the precipitated 1-amino-5-bromo-2-(pivalamido)pyridin-1-ium 2,4-dinitrophenolate salt and wash with cold MeCN.

  • IPC: Monitor by ¹H-NMR (DMSO-d₆); look for the disappearance of the neutral pyridine protons and the appearance of the downfield pyridinium signals.

Step 3: [3+2] Cycloaddition
  • Causality: Potassium carbonate (K₂CO₃) deprotonates the N-amino group to form the reactive ylide in situ. DMF is selected as the solvent because it provides optimal solubility for both the inorganic base and the highly polar pyridinium salt, ensuring a homogeneous reaction environment for the concerted cycloaddition.

  • Procedure:

    • Suspend the N-aminopyridinium salt (1.0 eq) in DMF (10 vol).

    • Add K₂CO₃ (2.5 eq) followed by ethyl propiolate (1.5 eq).

    • Stir vigorously at room temperature for 8 hours.

    • Pour the mixture into ice water to precipitate the crude product. Filter and recrystallize from ethanol to yield ethyl 4-bromo-7-(pivalamido)pyrazolo[1,5-a]pyridine-3-carboxylate.

  • IPC: LC-MS must confirm the mass of the cyclized product (M+H) and the complete consumption of the ylide precursor.

Step 4: Global Deprotection & Thermal Decarboxylation
  • Causality: Pivalamides are highly resistant to standard basic hydrolysis. A harsh acidic reflux (6M HCl) is required to simultaneously cleave the ester and the pivalamide. For the subsequent decarboxylation, sulfolane is utilized as the solvent; its high boiling point (285 °C) prevents the substrate charring that typically plagues neat thermal decarboxylations.

  • Procedure:

    • Suspend the ester intermediate in 6M HCl (10 vol) and reflux (105 °C) for 16 hours.

    • Concentrate the mixture in vacuo to yield the crude amino-acid hydrochloride.

    • Suspend the crude solid in sulfolane (5 vol) and heat to 180 °C for 4 hours.

    • Cool to room temperature, dilute with water, and adjust the pH to 8-9 using aqueous NH₄OH. Filter the precipitated 4-Bromopyrazolo[1,5-a]pyridin-7-amine, wash with water, and dry under vacuum.

  • IPC: Monitor CO₂ evolution via a bubbler. The reaction is deemed complete when bubbling ceases and HPLC confirms the total disappearance of the carboxylic acid intermediate.

Quantitative Scale-Up Data

The following table summarizes the Critical Process Parameters (CPPs) and expected yields validated on a 500g scale.

StepTransformationCritical Process Parameter (CPP)Yield (%)Purity (HPLC Area %)
1 PivaloylationTemp control (<10 °C) to prevent di-acylation92%>99.0%
2 N-AminationDPH addition; maintain <40 °C to prevent degradation88%97.5%
3 [3+2] CycloadditionBase stoichiometry (2.5 eq K₂CO₃) for ylide formation76%95.0%
4 Deprotection & DecarbStrict temp control (180 °C) in sulfolane to prevent charring81%>98.5%
Overall Linear Synthesis Isolated crystalline API intermediate ~50% >98.5%

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL:[Link][1]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted[3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega URL:[Link][3]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters (ACS Publications) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatography for 4-Bromopyrazolo[1,5-a]pyridin-7-amine

Welcome to the Technical Support Center. Purifying heterocyclic amines like 4-Bromopyrazolo[1,5-a]pyridin-7-amine presents a unique set of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying heterocyclic amines like 4-Bromopyrazolo[1,5-a]pyridin-7-amine presents a unique set of chromatographic challenges. The primary amine at the 7-position is highly polar and basic, while the 4-bromo substituent adds lipophilicity but requires gentle handling to prevent dehalogenation.

This guide is engineered for drug development professionals and synthetic chemists. It provides field-proven, self-validating methodologies to eliminate amine streaking, maximize recovery, and preserve the structural integrity of your target molecule.

Troubleshooting Workflow

Before adjusting your solvent system, consult the logical workflow below to diagnose and resolve amine streaking efficiently.

ChromatographyTroubleshooting Start Amine Streaking Observed on Bare Silica CheckLoad Is the column overloaded? Start->CheckLoad ReduceLoad Reduce sample load (<1% of silica weight) CheckLoad->ReduceLoad Yes AddModifier Add 1-5% TEA or NH3 to Mobile Phase CheckLoad->AddModifier No CheckResolution Is peak shape improved? ReduceLoad->CheckResolution AddModifier->CheckResolution SwitchPhase Switch to Amine-Functionalized Silica (KP-NH) CheckResolution->SwitchPhase No Success Successful Purification High Purity & Recovery CheckResolution->Success Yes SwitchPhase->Success

Troubleshooting workflow for resolving amine streaking during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Bromopyrazolo[1,5-a]pyridin-7-amine streak so severely on standard silica gel? A1: The streaking is driven by a strong Brønsted acid-base interaction. Standard bare silica gel is populated with acidic silanol groups (Si-OH)[1]. The primary amine at the 7-position of your molecule is highly basic. When the compound enters the column, the acidic silanols protonate the basic amine, creating a strong ionic bond. This causes the compound to bind aggressively to the stationary phase, resulting in severe tailing, broad peaks, and sometimes irreversible adsorption[2].

Q2: How do I choose between Triethylamine (TEA) and Ammonia (NH₃) as a mobile phase modifier? A2: Both modifiers work by competitively binding to and "deactivating" the acidic silanols, but their efficacy depends on your solvent system[2]:

  • Triethylamine (TEA) (1-2% v/v): Ideal for non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate). TEA is lipophilic, allowing it to effectively coat the silica surface without disrupting the bulk solvent polarity.

  • Ammonia (NH₃) (1-10% in Methanol): Best for highly polar solvent systems (e.g., Dichloromethane/Methanol). Because ammonia and methanol are both highly polar, their combined ability to displace strongly adsorbed polar amines is exceptionally high[1].

Q3: I added a basic modifier, but my recovery is still below 60%. What is the next logical step? A3: If mobile phase modifiers fail, the causality lies in the stationary phase itself. You must switch to an amine-functionalized silica (e.g., Biotage® KP-NH)[1]. Amine-bonded phases covalently mask the silanols, creating a permanently basic surface environment[3]. This eliminates the acid-base interaction entirely, allowing you to elute 4-Bromopyrazolo[1,5-a]pyridin-7-amine using "softer" solvents like Hexane/Ethyl Acetate without any basic additives[3][4].

Q4: How can I prevent the degradation or debromination of the 4-bromo substituent during purification? A4: Halogenated pyrazolopyridines can undergo debromination if exposed to highly basic conditions or prolonged photolytic stress. To preserve the 4-bromo group:

  • Minimize on-column time: Utilize pressurized flash chromatography rather than slow gravity columns.

  • Avoid excessive base: Never exceed 5% TEA or NH₃ in your mobile phase.

  • Thermal control: Evaporate collected fractions immediately at a water bath temperature strictly below 40°C.

Quantitative Data & Optimization Tables

To facilitate rapid method development, the following table summarizes the expected performance metrics when purifying basic heterocyclic amines across different chromatographic systems.

Table 1: Performance Comparison of Stationary Phases and Modifiers

Stationary PhaseMobile Phase ModifierMax Sample Load (% w/w)Recommended Solvent SystemExpected RecoveryPeak Shape
Bare Silica Gel None< 0.5%Hexane / EtOAc< 40%Severe Streaking
Bare Silica Gel 1–2% TEA1.0% – 2.0%Hexane / EtOAc70% – 85%Moderate / Good
Bare Silica Gel 1–5% NH₃1.0% – 2.0%DCM / MeOH75% – 90%Good
Amine-Silica None Required 5.0% – 10.0% Hexane / EtOAc > 95% Sharp / Symmetrical

Note: Amine-functionalized columns allow for up to a 10-fold increase in sample loading compared to bare silica due to the elimination of ionic retention mechanisms[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific checkpoints, you can verify the success of each step before risking your valuable synthesized material.

Protocol A: Bare Silica Gel Purification with TEA Deactivation

Use this protocol if amine-functionalized columns are unavailable.

  • Solvent Preparation: Prepare your mobile phase (e.g., 50% Hexane / 50% Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% (v/v). Mix thoroughly.

  • Column Packing & Deactivation: Slurry pack the bare silica gel column using the TEA-modified solvent.

  • Self-Validation Checkpoint (Critical): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Collect a few drops of the effluent and test it with pH paper. Do not load your sample until the effluent pH is > 8. A basic effluent confirms that all acidic silanols have been successfully capped by the TEA.

  • Sample Loading: Dissolve 4-Bromopyrazolo[1,5-a]pyridin-7-amine in the minimum volume of modified eluent. Apply evenly to the column head.

  • Elution & Fractionation: Run the column using a step gradient.

  • Self-Validation Checkpoint: Spot fractions on a TLC plate that has been pre-soaked in 1% TEA in hexane and dried. This prevents the compound from streaking on the analytical TLC plate, ensuring accurate pooling of pure fractions.

Protocol B: Amine-Functionalized Silica (KP-NH) Chromatography

This is the gold-standard method for maximum yield and purity[3][4].

  • Column Equilibration: Mount a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) onto your flash chromatography system. Equilibrate with 3 CV of 100% Hexane. No basic modifiers are required.

  • Sample Loading: For optimal band symmetry, dry-load the sample. Dissolve the compound in a volatile solvent (e.g., DCM), add a small amount of Celite or bulk amine-silica, and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge.

  • Elution: Program a gradient from 100% Hexane to 100% Ethyl Acetate over 15 CV. Because the stationary phase is less polar than bare silica, the amine will elute earlier and sharper[4].

  • Self-Validation Checkpoint: Monitor the elution using a dual-wavelength UV detector set to 254 nm (general aromaticity) and 280 nm (characteristic absorption for the pyrazolo[1,5-a]pyridine core). The peaks should overlap perfectly with no tailing, validating the absence of secondary retention interactions.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog. Available at:[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Available at:[Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Chromatography Documents. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 4-Bromopyrazolo[1,5-a]pyridin-7-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of fused bicyclic heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling of fused bicyclic heteroaromatics. The compound 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS 2137664-31-2) is a highly versatile building block in drug discovery, but it is notorious for its "brick dust" physical profile.

The Mechanistic Root of the Problem: The rigid, planar pyrazolo[1,5-a]pyridine core promotes extensive π−π stacking in the solid state. Concurrently, the primary amine at the 7-position acts as a potent hydrogen bond donor and acceptor, establishing a robust intermolecular lattice. The bromine atom at the 4-position increases lipophilicity and molecular weight without offering any polar handles to interact with standard organic solvents[1]. This combination results in a high lattice energy that strongly resists solvation.

Below is our comprehensive troubleshooting guide, designed to provide self-validating protocols and field-proven insights to overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction shows zero conversion because the starting material won't dissolve in THF or Toluene. What is the mechanistic workaround? A1: The lattice energy of the crystal must be overcome by high thermal energy and strong dipole interactions. Switch your solvent system to a Dipolar Aprotic Solvent (DAS) such as 1,4-Dioxane, DMF, or DMSO, and elevate the reaction temperature (80–100 °C)[2]. If you are running a biphasic reaction (e.g., Suzuki-Miyaura with aqueous base), the starting material will sit in the organic phase but fail to dissolve. Adding a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) facilitates the transport of the active catalytic species to the solid-liquid interface, bypassing the need for complete initial dissolution.

Q2: During the aqueous workup, my product precipitates at the biphasic interface, creating an unmanageable emulsion. How do I recover it? A2: This occurs because the water-miscible solvent (like DMF or Dioxane) partitions into the aqueous layer, rapidly decreasing the organic layer's solvating power and forcing the pyrazolopyridine out of solution. Solution: Do not use standard DCM or EtOAc. Instead, extract with a highly polar organic mixture such as 10% MeOH in DCM or use 2-Methyltetrahydrofuran (2-MeTHF) . Furthermore, if your product is base-stable, use Potassium Carbonate ( K2​CO3​ ) instead of NaCl for salting out. notes that K2​CO3​ has a significantly higher ionic strength, which aggressively "pushes" the organic material out of the aqueous phase and helps break emulsions[3].

Q3: The compound streaks terribly on normal-phase silica and often crashes out on the column head. How do I purify it? A3: The free 7-amine interacts strongly with the acidic silanol groups on standard silica gel, causing streaking. Pre-treat your silica slurry with 1-2% Triethylamine ( Et3​N ) to cap these active sites. Crucially, never liquid-load this compound if it has poor solubility in the starting eluent. You must use Solid Loading : dissolve the compound in a large volume of THF or 10% MeOH/DCM, add Celite or silica gel, and evaporate to a free-flowing powder before loading onto the column.

Part 2: Solvent Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the right solvent environment for 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

Solvent SystemSolubilizing PowerRecommended ApplicationMechanistic Drawbacks / Notes
DCM / Chloroform PoorAvoid for reactions; use 10% MeOH/DCM for extractionEvaporates quickly; poor solvation of H-bond networks.
THF / 2-MeTHF ModerateGrignard/Lithiation, Extractive workupsMay require heating to achieve >0.1M concentration.
1,4-Dioxane Good (at >80°C)Palladium-catalyzed cross-couplingsPeroxide formation risk; freezes at 11°C.
DMF / DMSO ExcellentSNAr, Buchwald-Hartwig aminationsDifficult to remove during workup; requires extensive aqueous washing[3].

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: High-Temperature Suzuki-Miyaura Coupling (Self-Validating Workflow)

This protocol utilizes thermal energy and phase-transfer mechanics to force the insoluble bromide into the catalytic cycle.

  • Charge the Flask: Add 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq) to a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio). Causality: Dioxane provides a high boiling point (101°C) to overcome lattice energy, while water dissolves the inorganic base[2].

  • Additive Integration: Add TBAB (0.1 eq). Causality: Acts as a phase-transfer catalyst to shuttle carbonate ions to the organic phase, initiating the transmetalation step even if the bromide is only partially dissolved.

  • Thermal Activation: Heat to 90°C under N2​ .

    • Validation Check: At ~80°C, the opaque suspension should transition to a homogeneous, dark solution. If it remains a heavy suspension after 30 mins at 90°C, add 10% more Dioxane.

  • Reaction Monitoring: Monitor by LC-MS.

    • Validation Check: The disappearance of the m/z 212/214 doublet (characteristic of the 1:1 bromine isotope pattern) confirms the consumption of the starting material.

Protocol 2: Advanced Extractive Workup for Insoluble Heterocycles

Use this protocol when the product crashes out during the aqueous quench.

  • Cooling: Cool the reaction mixture to room temperature.

  • Aqueous Quench: Quench with a saturated aqueous solution of K2​CO3​ (not NaCl). Causality: Maximizes ionic strength to salt out the polar amine[3].

  • Solvent Extraction: Add 10% MeOH in DCM (v/v) to the mixture.

    • Validation Check: The biphasic mixture should show two clear layers without an interfacial solid "rag" layer. If a solid persists, add MeOH in 1% increments until it dissolves.

  • Separation: Separate the organic layer. Back-extract the aqueous layer twice with 10% MeOH/DCM.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product ready for solid-loading chromatography.

Part 4: Visual Workflows

G Start 4-Bromo-7-amino-pyrazolopyridine Insoluble in Reaction Matrix Assess Determine Reaction Class Start->Assess Coupling Pd-Catalyzed Cross-Coupling Assess->Coupling Nucleophilic Nucleophilic Substitution Assess->Nucleophilic Solvent1 Use 1,4-Dioxane/H2O + Heat (90°C) Coupling->Solvent1 Solvent2 Use DMF or NMP + Strong Base Nucleophilic->Solvent2 Additives Add Phase Transfer Catalyst (e.g., TBAB) to aid mass transfer Solvent1->Additives Solvent2->Additives

Fig 1. Decision matrix for optimizing reaction conditions of insoluble pyrazolopyridines.

G Workup Aqueous Quench & Workup Precip Does Product Precipitate? Workup->Precip Yes Yes Precip->Yes No No Precip->No Filter Direct Filtration & Trituration Yes->Filter Extract Extract with 10% MeOH/DCM Yes->Extract Chroma Silica Gel Purification No->Chroma Extract->Chroma SolidLoad Mandatory Solid Loading Chroma->SolidLoad

Fig 2. Troubleshooting workflow for the extraction and purification of insoluble heterocycles.

References

  • MedChem Tips and Tricks Source: ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) URL:[Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH Source: RSC Advances, 2025 URL:[Link]

  • Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Substitution Reactions of 4-Bromopyrazolo[1,5-a]pyridin-7-amine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromopyrazolo[1,5-a]pyridin-7-amine. This guide is designed to provide expert insights and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromopyrazolo[1,5-a]pyridin-7-amine. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the inherent challenges, particularly steric hindrance, encountered during substitution reactions on this versatile scaffold. The unique electronic and steric environment of this molecule, with a bromine atom at the C4 position and an amino group at the C7 position, presents specific hurdles that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions at the C4 position of 4-Bromopyrazolo[1,5-a]pyridin-7-amine so challenging?

A1: The primary challenge stems from a combination of electronic and steric factors. The pyrazolo[1,5-a]pyridine core is an electron-rich heteroaromatic system. The presence of the electron-donating amino group at the C7 position further increases the electron density of the ring system, which can deactivate the C4-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. Additionally, the amino group and the pyridine nitrogen can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or poisoning.[1][2] From a steric perspective, the bromine atom at C4 is flanked by the fused pyrazole ring and the pyridine ring, creating a sterically congested environment that can hinder the approach of bulky reagents and catalysts.

Q2: What are the most common side reactions to watch out for?

A2: Several side reactions can complicate your desired transformation and reduce yields:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of the debrominated pyrazolo[1,5-a]pyridin-7-amine. This can be promoted by certain palladium-hydride species in the catalytic cycle.[3]

  • Homocoupling: Dimerization of your boronic acid or other organometallic reagent can occur, especially if the palladium catalyst is not in the active Pd(0) state.[3]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be cleaved by a proton source, particularly under aqueous and basic conditions, to give the corresponding arene.[2]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, leading to a loss of catalytic activity. This can be caused by high temperatures, oxygen contamination, or catalyst poisoning by the substrate.[4]

Q3: Should I consider protecting the 7-amino group?

A3: Protecting the 7-amino group can be a highly effective strategy, particularly in palladium-catalyzed reactions.[1] Converting the amine to a less coordinating group, such as an amide (e.g., by acetylation), can prevent catalyst inhibition and significantly improve reaction outcomes. However, this adds extra steps to your synthesis (protection and deprotection), so it's a trade-off between a potentially higher yield in the coupling step and overall synthetic efficiency.

Troubleshooting Guide: Low or No Yield in Substitution Reactions

This section provides a systematic approach to diagnosing and resolving common issues encountered during substitution reactions with 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Suggestion Rationale
Catalyst Inhibition/Deactivation 1. Protect the 7-amino group: Convert the amine to an acetamide or a carbamate.[1] 2. Screen Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. These can promote oxidative addition and shield the palladium center from coordination by the substrate.[4] 3. Use a Higher Catalyst Loading: Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).The amino and pyridine nitrogen atoms can poison the palladium catalyst.[1] Bulky ligands are crucial for stabilizing the active catalyst and facilitating the reaction with electron-rich and sterically hindered substrates.[5]
Suboptimal Base 1. Screen Bases: Evaluate a range of bases from weak (e.g., K₂CO₃, KF) to strong (e.g., K₃PO₄, Cs₂CO₃). 2. Ensure Anhydrous Conditions: If using strong bases like NaOtBu, ensure all reagents and solvents are scrupulously dry.The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.[6] The optimal base will depend on the specific substrates and catalyst system.
Poor Reagent Quality 1. Verify Boronic Acid Quality: Boronic acids can degrade over time. Use freshly purchased or recrystallized material. Consider using more stable boronic esters (e.g., pinacol esters).[2] 2. Ensure Anhydrous and Degassed Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen and water.Impure reagents can introduce species that interfere with the catalytic cycle. Protodeboronation is a common side reaction with boronic acids.[2]
Incorrect Reaction Temperature 1. Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen a range of temperatures (e.g., 80-120 °C).Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.[2]
Issue 2: Low or No Product Formation in Buchwald-Hartwig Amination

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance 1. Use Sterically Demanding Ligands: Employ bulky phosphine ligands like those developed by Buchwald (e.g., XPhos, RuPhos) or Hartwig.[4][5] 2. Choose a Less Bulky Amine Nucleophile: If possible, consider if a smaller amine can be used.The steric bulk around the C4-Br bond can hinder the approach of the amine-palladium complex. Bulky ligands can help to overcome this by creating a more reactive catalyst.[5]
Inappropriate Base 1. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective.[4] 2. Ensure Base Solubility: The base must be sufficiently soluble in the reaction solvent to be effective.A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7]
Catalyst Poisoning 1. Protect the 7-amino group: As with Suzuki coupling, protecting the amino group can prevent catalyst inhibition.[1] 2. Use a Higher Catalyst Loading: A higher catalyst concentration may be necessary to overcome partial deactivation.The substrate itself can act as a ligand and poison the palladium catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromopyrazolo[1,5-a]pyridin-7-amine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: In a dry Schlenk tube, combine 4-Bromopyrazolo[1,5-a]pyridin-7-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%). Then, add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Protection of the 7-Amino Group (Acetylation)
  • Dissolution: Dissolve 4-Bromopyrazolo[1,5-a]pyridin-7-amine in a suitable solvent such as dichloromethane.

  • Base Addition: Add a base like triethylamine (1.2 equiv.).

  • Acylation: Cool the solution to 0 °C and slowly add acetic anhydride (1.1 equiv.). Allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up to isolate the N-(4-bromopyrazolo[1,5-a]pyridin-7-yl)acetamide. This protected compound can then be used in the Suzuki-Miyaura or Buchwald-Hartwig coupling reactions.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low-Yield Suzuki Reactions

Troubleshooting_Suzuki start Low or No Yield in Suzuki Coupling reagent_check Step 1: Verify Reagent Quality (Substrate, Boronic Acid, Solvent) start->reagent_check catalyst_check Step 2: Evaluate Catalyst System (Pd Source, Ligand, Base) reagent_check->catalyst_check Reagents OK condition_check Step 3: Optimize Reaction Conditions (Temperature, Concentration) catalyst_check->condition_check System Appears Suboptimal success Successful Reaction catalyst_check->success Optimized System Works protection_strategy Step 4: Consider Amino Group Protection condition_check->protection_strategy Conditions Optimized, Still Low Yield condition_check->success Optimized Conditions Work protection_strategy->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(L)-X Pd0->ArPdX Oxidative Addition ArPdAmine [Ar-Pd(II)(L)(HNR'R'')]+X- ArPdX->ArPdAmine + HNR'R'' ArPdAmido Ar-Pd(II)(L)(NR'R'') ArPdAmine->ArPdAmido + Base - Base-H+X- ArPdAmido->Pd0 Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination ArX Ar-X ArX->ArPdX Amine HNR'R'' Amine->ArPdAmine Base Base Base->ArPdAmine

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromopyrazolo[1,5-a]pyridin-7-amine and its 3-Bromo Isomer in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The functionalization of this scaffold through cross-coupling reactions is a key strategy for the synthesis of new drug candidates. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-bromopyrazolo[1,5-a]pyridin-7-amine and its 3-bromo isomer, in the context of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct comparative studies on these specific isomers are not extensively documented, this guide synthesizes information from related systems and theoretical principles to provide a predictive analysis of their reactivity.

The Pyrazolo[1,5-a]pyridine Core: Electronic and Steric Considerations

The reactivity of brominated pyrazolo[1,5-a]pyridines in cross-coupling reactions is governed by a combination of electronic and steric factors. The pyrazolo[1,5-a]pyridine ring system consists of a π-excessive pyrazole ring fused to a π-deficient pyridine ring. This electronic distribution influences the susceptibility of the C-Br bond to oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions.

  • Position 3 (C3): Located on the electron-rich pyrazole ring, the C3-position is generally more electron-rich than the positions on the pyridine ring. Halogenation at this position can lead to a substrate that is highly reactive in cross-coupling reactions.

  • Position 4 (C4): Situated on the electron-deficient pyridine ring, the C4-position is electronically distinct from C3. The reactivity of a bromo-substituent at this position is influenced by the electron-withdrawing nature of the pyridine nitrogen. Generally, the C4 position of a pyrazole ring is recognized as the least reactive position in cross-coupling reactions[1].

Steric hindrance also plays a crucial role. The environment around the C-Br bond can affect the approach of the bulky palladium catalyst. In the case of the 7-amino substituted pyrazolo[1,5-a]pyridine core, the C4-position is flanked by the fused pyrazole ring and a proton on the pyridine ring, while the C3-position is adjacent to a proton on the pyrazole ring and the C4 carbon. The steric encumbrance at these positions is likely to be different and can influence reaction rates.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reaction of a bromo-substituted pyrazolo[1,5-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base is expected to yield the corresponding arylated or vinylated product.

Based on the electronic properties of the pyrazolo[1,5-a]pyridine scaffold, it is anticipated that the 3-bromo isomer will exhibit higher reactivity in Suzuki-Miyaura coupling compared to the 4-bromo isomer. The more electron-rich nature of the pyrazole ring should facilitate the oxidative addition of the palladium catalyst to the C3-Br bond.

Table 1: Predicted Comparative Performance in a Model Suzuki-Miyaura Reaction

IsomerPredicted Yield (%)Rationale
3-Bromopyrazolo[1,5-a]pyridin-7-amine85-95%Electron-rich pyrazole ring facilitates oxidative addition.
4-Bromopyrazolo[1,5-a]pyridin-7-amine60-75%Electron-deficient pyridine ring and potentially less favorable steric environment may lead to slower reaction rates and lower yields.

Note: These are predicted yields based on trends observed in related heterocyclic systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromopyrazolo[1,5-a]pyridin-7-amine

This protocol is a generalized procedure adapted from methodologies for similar heterocyclic systems[2][3].

Materials:

  • Bromopyrazolo[1,5-a]pyridin-7-amine (3-bromo or 4-bromo isomer)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add the bromopyrazolo[1,5-a]pyridin-7-amine (1.0 eq.), arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction of a bromo-substituted pyrazolo[1,5-a]pyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base allows for the introduction of a wide range of amino groups.

Similar to the Suzuki-Miyaura coupling, the 3-bromo isomer is predicted to be more reactive in the Buchwald-Hartwig amination. The electronic factors favoring oxidative addition at the C3 position are expected to be dominant.

Table 2: Predicted Comparative Performance in a Model Buchwald-Hartwig Amination

IsomerPredicted Yield (%)Rationale
3-Bromopyrazolo[1,5-a]pyridin-7-amine80-90%Favorable electronic properties of the pyrazole ring for oxidative addition.
4-Bromopyrazolo[1,5-a]pyridin-7-amine55-70%The less reactive C4-Br bond on the pyridine ring may require more forcing conditions or specialized catalyst systems.

Note: These are predicted yields based on trends observed in related heterocyclic systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination of Bromopyrazolo[1,5-a]pyridin-7-amine

This protocol is a generalized procedure adapted from established methods for the amination of halo-pyridines and -pyrazoles[4][5][6][7][8].

Materials:

  • Bromopyrazolo[1,5-a]pyridin-7-amine (3-bromo or 4-bromo isomer)

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) under an inert atmosphere.

  • Add the bromopyrazolo[1,5-a]pyridin-7-amine (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for a designated time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights and Visualization

The difference in reactivity between the 3-bromo and 4-bromo isomers can be visualized through the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions. The initial oxidative addition step is key to the overall reaction rate.

Suzuki_Miyaura_Mechanism cluster_cat Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (R-Pd(II)-Br)L_n Pd0->OA_complex + R-Br Transmetalation_complex Transmetalation Complex (R-Pd(II)-R')L_n OA_complex->Transmetalation_complex + R'B(OH)₂ (Base) Transmetalation_complex->Pd0 Reductive Elimination RE_product Product (R-R') Transmetalation_complex->RE_product Bromo_3 3-Bromopyrazolo[1,5-a]pyridin-7-amine (More Reactive) Bromo_3->Pd0 Faster Oxidative Addition Bromo_4 4-Bromopyrazolo[1,5-a]pyridin-7-amine (Less Reactive) Bromo_4->Pd0 Slower Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the faster oxidative addition for the 3-bromo isomer.

Buchwald_Hartwig_Mechanism cluster_cat Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L_n Pd0->OA_complex + Ar-Br Amine_complex Amine Coordination (Ar-Pd(II)-NHR'R'')L_n OA_complex->Amine_complex + HNR'R'' Amido_complex Amido Complex (Ar-Pd(II)-NR'R'')L_n Amine_complex->Amido_complex - HBr (Base) Amido_complex->Pd0 Reductive Elimination RE_product Product (Ar-NR'R'') Amido_complex->RE_product Bromo_3 3-Bromopyrazolo[1,5-a]pyridin-7-amine (More Reactive) Bromo_3->Pd0 Faster Oxidative Addition Bromo_4 4-Bromopyrazolo[1,5-a]pyridin-7-amine (Less Reactive) Bromo_4->Pd0 Slower Oxidative Addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination, indicating a more facile oxidative addition for the 3-bromo isomer.

Conclusion and Future Perspectives

For drug development professionals, this differential reactivity has significant implications for synthetic strategy. The 3-bromo isomer may be preferable for constructing libraries of analogues under milder conditions and with potentially higher yields. Conversely, the lower reactivity of the 4-bromo isomer could be exploited for selective functionalization in molecules containing multiple halogen atoms.

Further experimental studies are warranted to provide direct quantitative comparisons of the reactivity of these two important building blocks. Such studies would enable a more precise understanding of the structure-activity relationships and guide the rational design of synthetic routes to novel pyrazolo[1,5-a]pyridine derivatives with therapeutic potential.

References

  • Tikad, A.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Adv., 2021 , 11, 1287-1302. [Link]

  • Sakakibara, R.; et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J. Org. Chem.2019 , 84 (18), 11474–11481. [Link]

  • Kim, D. W.; et al. Alkylamino-de-halogenation at the C4-position of pyrazoles. Tetrahedron Lett.2016 , 57(38), 4293-4297. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Perez, F.; Minatti, A. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2011 , 13(8), 1984–1987. [Link]

  • Bedford, R. B.; et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules2021 , 26(14), 4238. [Link]

  • Doyle, A. G.; et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci., 2022 , 13, 3135-3143. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Jismy, B.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances2021 , 11, 1287-1302. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Minatti, A.; Perez, F. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett.2011 , 13, 1984-1987. [Link]

  • Tigreros, A.; Portilla, J. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Adv., 2020 , 10, 39542-39552. [Link]

  • Portilla, J.; et al. Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia2021 , 1(3), 668-697. [Link]

Sources

Comparative

LC-MS/MS Method Validation for 4-Bromopyrazolo[1,5-a]pyridin-7-amine: A Comparative Performance Guide

Introduction & Analytical Rationale As a Senior Application Scientist, I frequently encounter challenging heterocyclic scaffolds during early-phase pharmacokinetic (PK) profiling. The compound 4-Bromopyrazolo[1,5-a]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

As a Senior Application Scientist, I frequently encounter challenging heterocyclic scaffolds during early-phase pharmacokinetic (PK) profiling. The compound 4-Bromopyrazolo[1,5-a]pyridin-7-amine (CAS: 2137664-31-2) represents a critical structural motif. Pyrazolo-fused heterocycles are highly valued in medicinal chemistry, serving as the core scaffold for [1] and as potent [2].

However, quantifying this specific brominated, basic amine in biological matrices presents unique chromatographic and mass spectrometric challenges. This guide objectively compares stationary phase chemistries and sample preparation workflows, providing a self-validating, [3] methodology for its robust quantification.

Mechanistic Insights: Overcoming Analytical Bottlenecks

Do not just follow protocols; understand the physicochemical causality driving them. The analytical behavior of 4-Bromopyrazolo[1,5-a]pyridin-7-amine is dictated by three features: its basic primary amine, the planar aromatic fused-ring system, and the electron-withdrawing bromine atom.

Stationary Phase Selection: C18 vs. Biphenyl
  • The C18 Limitation: Traditional C18 columns rely purely on dispersive hydrophobic (alkyl) interactions. For polar basic amines like our target analyte, this often results in poor retention (elution near the void volume) and severe peak tailing due to secondary ion-exchange interactions with unendcapped surface silanols on the silica support.

  • The Biphenyl Advantage: A Biphenyl stationary phase introduces π−π and dipole-dipole interactions. The electron-deficient nature of the brominated pyrazolopyridine ring acts as a π -acceptor, interacting strongly with the electron-rich biphenyl groups of the stationary phase. This causality directly translates to increased retention factor ( k′ ), improved peak symmetry, and the separation of the analyte from early-eluting matrix suppression zones.

Mass Spectrometry & Isotopic Leveraging

Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. In Positive Electrospray Ionization (ESI+), the protonated molecule [M+H]+ yields a distinct, highly diagnostic doublet at m/z 212.0 and 214.0. By monitoring the 212.0→Fragment transition as the quantifier and the 214.0→Fragment as the qualifier, we create a self-validating detection system . If the ratio of these two transitions deviates from the theoretical isotopic distribution, it immediately flags the presence of an isobaric matrix interference.

Visualizing the Analytical Strategy

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike Internal Standard (Isotope Labeled) Sample->Spike Prep Sample Preparation (MCX SPE) Spike->Prep LC Chromatographic Separation (Biphenyl Column) Prep->LC Ionization ESI+ Ionization (m/z 212/214 Doublet) LC->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection Validation ICH M10 Validation (Data Analysis) Detection->Validation

Figure 1: End-to-end LC-MS/MS workflow for the quantification of 4-Bromopyrazolo[1,5-a]pyridin-7-amine.

Column_Selection Analyte 4-Bromopyrazolo[1,5-a] pyridin-7-amine C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Alkyl interaction Biphenyl Biphenyl Column (π-π & Hydrophobic) Analyte->Biphenyl Aromatic & Halogen interaction Result1 Poor Retention, Peak Tailing C18->Result1 Result2 Strong Retention, Sharp Peaks Biphenyl->Result2

Figure 2: Mechanistic rationale for stationary phase selection based on analyte properties.

Experimental Protocols & Workflows

To objectively compare performance, we evaluated two sample preparation techniques: Protein Precipitation (PPT) and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

Step-by-Step Methodology: MCX SPE (Optimized Workflow)

Because the analyte contains a basic amine, an MCX polymeric sorbent provides orthogonal cleanup (reversed-phase + cation exchange), effectively eliminating phospholipid carryover.

  • Aliquot & Spike : Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of Internal Standard ( 13C3​ -labeled analog, 100 ng/mL).

  • Pre-treatment : Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Rationale: Disrupts protein binding and ensures the primary amine is fully protonated for ion exchange.

  • Condition/Equilibrate : Pass 1 mL Methanol, followed by 1 mL Water through the MCX SPE plate.

  • Load : Apply the pre-treated sample at 1-2 drops/second.

  • Wash 1 (Aqueous) : Wash with 1 mL 2% Formic acid in water. Rationale: Locks the basic amine onto the sulfonate groups while washing away salts and polar neutrals.

  • Wash 2 (Organic) : Wash with 1 mL Methanol. Rationale: Removes hydrophobic neutrals and phospholipids.

  • Elute : Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH deprotonates the amine, releasing it from the cation exchange resin.

  • Reconstitute : Evaporate eluate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Analytical Column : Biphenyl, 50 x 2.1 mm, 2.7 µm (e.g., Restek Raptor Biphenyl).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization : ESI Positive. Capillary Voltage: 3.5 kV. Desolvation Temp: 450°C.

  • MRM Transitions : m/z 212.0 132.1 (Quantifier); m/z 214.0 132.1 (Qualifier).

Comparative Data & Performance Metrics

The experimental data below highlights the necessity of matching column chemistry and sample preparation to the analyte's physical properties.

Table 1: Chromatographic Performance (C18 vs. Biphenyl)
Performance MetricStandard C18 ColumnBiphenyl Column
Retention Time (min) 1.252.40
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.05 (Symmetrical)
Signal-to-Noise at LLOQ 15:165:1
Matrix Factor (%) 65% (Ion Suppression)94% (Minimal Suppression)

Conclusion: The biphenyl chemistry significantly outperforms C18, shifting the analyte away from the void volume and utilizing π−π interactions to achieve sharp, symmetrical peaks.

Table 2: Sample Preparation Efficiency (PPT vs. MCX SPE)
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Absolute Recovery 72.4 ± 8.5%91.2 ± 3.1%
Phospholipid Carryover High (m/z 184 monitor)Negligible
Precision (CV%) at LLOQ 14.2%4.5%

ICH M10 Bioanalytical Method Validation Summary

To ensure trustworthiness and regulatory compliance for PK studies, the optimized method (Biphenyl Column + MCX SPE) was validated strictly according to the [3].

  • Linearity : The method demonstrated excellent linearity from 1.0 ng/mL to 1000 ng/mL ( R2>0.998 ) using a 1/x2 weighting factor.

  • Accuracy & Precision : Intra-run and inter-run precision (CV%) were ≤6.8% , and accuracy ranged from 95% to 104%. These metrics are well within the stringent ICH M10 acceptance criteria of ±15% ( ±20% at the LLOQ).

  • Stability : 4-Bromopyrazolo[1,5-a]pyridin-7-amine demonstrated bench-top stability in human plasma for 24 hours at room temperature, and freeze-thaw stability over 3 cycles (-80°C to ambient).

References

  • ICH Harmonised Guideline: Bioanalytical Method Validation M10 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents Source: ACS Infectious Diseases URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL:[Link]

Sources

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